N-(3-chlorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3-chlorophenylacetamide moiety and a 3-methoxyphenylmethyl substituent at position 3 of the pyrimidine ring. Its molecular structure integrates a sulfanyl (-S-) linker bridging the acetamide and thienopyrimidine systems. The compound is structurally related to kinase inhibitors and antimicrobial agents, leveraging the thienopyrimidine scaffold’s capacity for heterocyclic interactions . Synonyms include ZINC2719801 and AKOS024584871, with a molecular formula of C₂₂H₁₇ClN₃O₃S₂ (calculated molecular weight: 485.97 g/mol) .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-29-17-7-2-4-14(10-17)12-26-21(28)20-18(8-9-30-20)25-22(26)31-13-19(27)24-16-6-3-5-15(23)11-16/h2-11H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVKNHKHPGGUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic System Variations
- Thieno[3,2-d]pyrimidine vs. Benzothieno-Triazolopyrimidine The target compound shares a thieno[3,2-d]pyrimidine core with N-phenyl-2-(tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide ().
- Thieno[3,2-d]pyrimidine vs. Chromeno[2,3-d]pyrimidine The chromeno[2,3-d]pyrimidine analog () replaces the thiophene ring with a chromene system, introducing a fused benzene ring.
Substituent Analysis
Spectroscopic and Physical Properties
- NMR Signatures: The target compound’s ¹H-NMR would show aromatic protons (δ 6.8–7.8 ppm), a singlet for OCH₃ (δ ~3.8 ppm), and acetamide NH (δ ~10.3 ppm), consistent with analogs in and . The chromeno[2,3-d]pyrimidine () displays distinct deshielding for chromene protons (δ 7.9–8.2 ppm) .
- Melting Points: Thienopyrimidine derivatives generally exhibit high m.p. (>250°C) due to crystallinity (e.g., 274–288°C for compounds) . The target compound is expected to follow this trend.
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